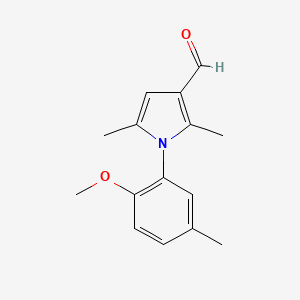
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as MMPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMPC is a pyrrole aldehyde derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its ability to interact with cellular components, including DNA, RNA, and proteins. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to induce oxidative stress and activate the nuclear factor-κB (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines and the downregulation of anti-inflammatory cytokines. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been shown to have various biochemical and physiological effects, including its ability to scavenge ROS, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been shown to have neuroprotective effects, including its ability to protect against oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in lab experiments include its high purity, stability, and low toxicity. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be easily synthesized using various methods and can be analyzed using various analytical techniques. The limitations of using 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in lab experiments include its limited solubility in water and its potential to interact with cellular components, leading to off-target effects.
Future Directions
For the study of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include its optimization as a fluorescent probe for the detection of ROS, its use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and its potential applications in gene regulation and drug discovery. Further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and to optimize its synthesis and purification methods.
Synthesis Methods
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized using various methods, including the condensation of 2-methoxy-5-methylphenylhydrazine and 3-acetyl-2,5-dimethylpyrrole, and the oxidation of 1-(2-methoxy-5-methylphenyl)-2,5-dimethylpyrrole-3-carbinol. The synthesis of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been optimized to increase the yield and purity of the compound. The purity of 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the regulation of gene expression. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has also been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in the treatment of cancer.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-5-6-15(18-4)14(7-10)16-11(2)8-13(9-17)12(16)3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRKFVCPTAFLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)
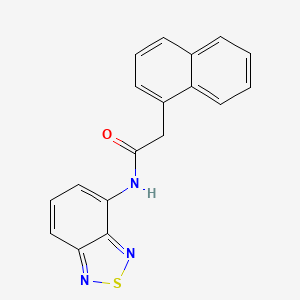
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B5730261.png)
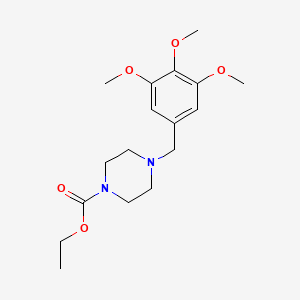
![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
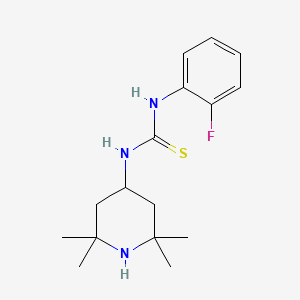
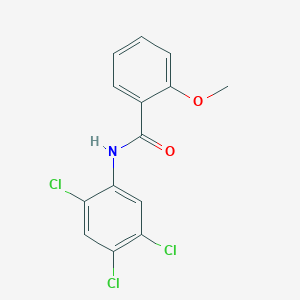
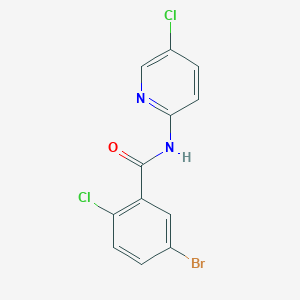
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)
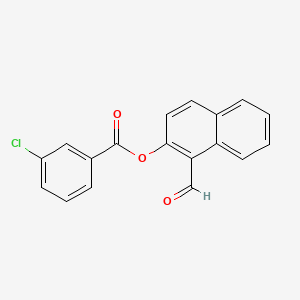
![3-fluoro-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730327.png)